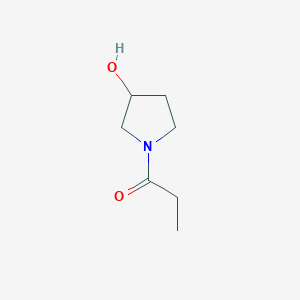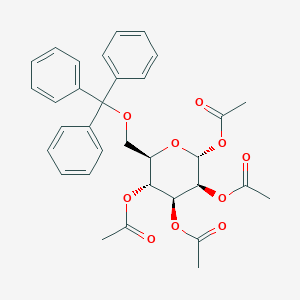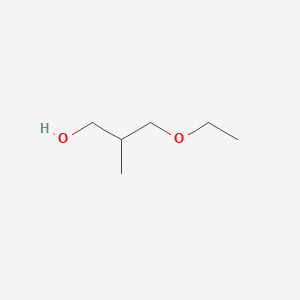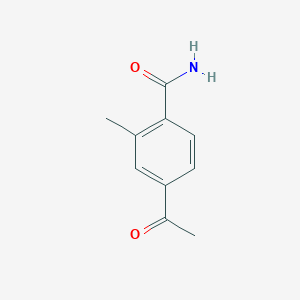
4-Acetyl-2-methylbenzoic acid amide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 4-Acetyl-2-methylbenzoic acid amide involves several steps . The general procedure includes adding 50mL of toluene, 0.1mol of 2-methyl-4-acetylbenzoic acid 17.82g, and 1g of DMF into the reaction flask, stirring to dissolve, adding 15g of thionyl chloride dropwise into the reaction flask, and completing the dropwise addition in 30 minutes . After heating up to 60-65°C, the reaction is carried out for 5 hours . After the reaction, at 60-65°C, the toluene is distilled under reduced pressure until no liquid comes out, then cooled down to 0°C, 3.5g of methanol is added dropwise into the system, and the temperature is controlled at 0-8°C during the dropping process .
Molecular Structure Analysis
The molecular formula of 4-Acetyl-2-methylbenzoic acid amide is C10H11NO2. The molecular weight is 177.2 g/mol.
Chemical Reactions Analysis
Amides, such as 4-Acetyl-2-methylbenzoic acid amide, are known to undergo nucleophilic attack on the carbonyl group, followed by the removal of the leaving group . This is a general mechanism for the reaction of amides.
Wissenschaftliche Forschungsanwendungen
Crystal Structure and Synthesis
Research has demonstrated the significance of benzamides and their derivatives in biological, pharmaceutical, industrial, and agricultural contexts. For instance, the synthesis and crystal structure analysis of related compounds, such as 3-acetoxy-2-methyl-N-(4-nitrophenyl)benzamide, highlight their importance in organic and bioorganic chemistry (Kansız et al., 2018).
Catalytic Synthesis
The development of catalytic methods for the direct synthesis of carboxylic acid amides from α-functionalized aldehydes and amines showcases the utility of these compounds in facilitating chemical reactions (Bode & Sohn, 2007).
Extraction Properties
Certain derivatives have been studied for their extraction properties, particularly in the context of metal ion extraction. This research provides insights into the use of these compounds in separation processes and analytical chemistry (Uhlemann et al., 1986).
Corrosion Inhibition
The evaluation of related compounds, such as imidazoline and its derivatives, in the context of corrosion inhibition highlights the potential of benzamide derivatives in protecting metals against corrosion, especially in acid media (Cruz et al., 2004).
Synthesis of Amides
Innovations in the synthesis of amides, through methods such as the use of polymer-supported reagents, further demonstrate the versatility of these compounds in organic synthesis and potential applications in drug development and materials science (Pop et al., 1997).
Inhibitors Synthesis
The design and synthesis of novel cholinesterase inhibitors based on 4-{[(benzyloxy)carbonyl]amino}-2-hydroxybenzoic acid amides underline the pharmaceutical applications of these compounds, particularly in treating diseases related to cholinesterase activity (Kos et al., 2021).
Safety and Hazards
The safety data sheet for 4-Acetyl-2-methylbenzoic acid amide indicates that it may cause an allergic skin reaction and is harmful to aquatic life . Precautionary measures include avoiding breathing dust, not allowing contaminated work clothing out of the workplace, avoiding release to the environment, and wearing protective gloves .
Zukünftige Richtungen
Research has demonstrated the significance of benzamides and their derivatives in biological, pharmaceutical, industrial, and agricultural contexts. For instance, the synthesis and crystal structure analysis of related compounds highlight their importance in organic and bioorganic chemistry. Therefore, by conducting in vivo biochemical tests of effective amides, researches can be carried out in different fields of application .
Eigenschaften
IUPAC Name |
4-acetyl-2-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-6-5-8(7(2)12)3-4-9(6)10(11)13/h3-5H,1-2H3,(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZAVPQZVMUTCKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)C)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Acetyl-2-methylbenzamide | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

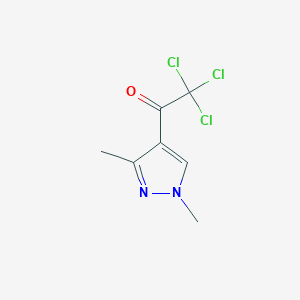



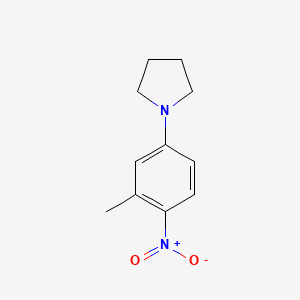
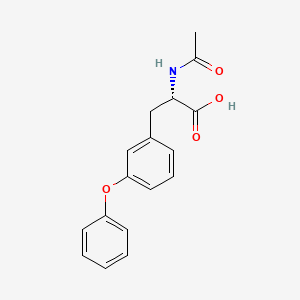


![tert-butyl N-(4-{[(tert-butoxy)carbonyl]amino}cyclohexyl)carbamate](/img/structure/B1396549.png)

